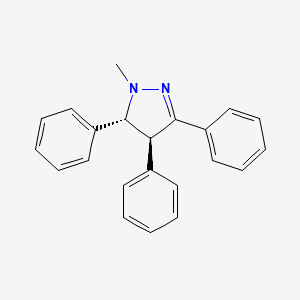
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications in various fields. This compound is characterized by its three phenyl groups attached to a dihydropyrazole ring, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which allows for high yield and stereoselectivity at room temperature . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall efficiency of the process. The use of chiral catalysts in industrial settings ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other high-precision fields.
化学反应分析
Types of Reactions
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential ligand for receptor binding studies. Its unique structure allows for the exploration of various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being studied for its role in drug design, particularly in the development of new pharmaceuticals with specific chiral requirements.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include the modulation of enzyme activity and receptor signaling, which can lead to various biological effects .
相似化合物的比较
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl
Uniqueness
Compared to similar compounds, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole stands out due to its three phenyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its unique chiral centers also contribute to its specificity in biological interactions, making it a valuable compound for research and industrial purposes .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
90145-16-7 |
|---|---|
分子式 |
C22H20N2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(3R,4S)-2-methyl-3,4,5-triphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2/c1-24-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(23-24)18-13-7-3-8-14-18/h2-16,20,22H,1H3/t20-,22+/m1/s1 |
InChI 键 |
DXWGLEXALOMXAC-IRLDBZIGSA-N |
手性 SMILES |
CN1[C@H]([C@@H](C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CN1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















